1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate carboxylic acid derivative, such as ethyl acetoacetate, under acidic or basic conditions to yield the desired pyrazole compound .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized for higher yields and cost-effectiveness. This often involves the use of phase-transfer catalysts and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-carboxylic acid position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use as a fungicide intermediate.
1-Cyclopentyl-1H-pyrazole-4-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
Uniqueness
1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique cyclopentyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-cyclopentyl-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(10(13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14) |
InChI Key |
YYGCNPJOBYKGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CCCC2 |
Origin of Product |
United States |
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